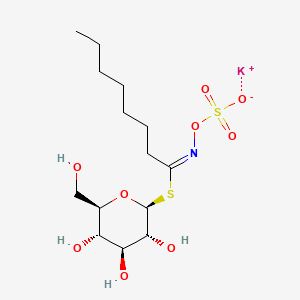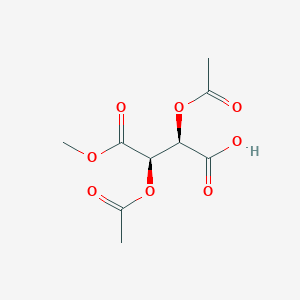![molecular formula C9H8N4O2 B13426119 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the general formula RHC=N-R1, where R and R1 can be alkyl, aryl, or heterocyclic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. In this case, the primary amine is 2-cyanohydrazine, and the carbonyl compound is 4-formylbenzoic acid. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as higher yields, shorter reaction times, and reduced environmental impact. This method involves the use of solvent-free conditions and microwave irradiation to facilitate the condensation reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential microbial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Methylamino)benzoic acid
- 4-Nitrobenzoic acid
- p-Chlorobenzoic acid
Uniqueness
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is unique due to the presence of the cyanohydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
4-[(2-cyanohydrazinyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C9H8N4O2/c10-5-12-13-6-11-8-3-1-7(2-4-8)9(14)15/h1-4,6,12H,(H,11,13)(H,14,15) |
Clave InChI |
HBNPWFULCXYJTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N=CNNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)





![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)


![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)

